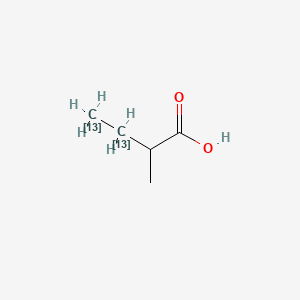
2-methyl(3,4-13C2)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl(3,4-13C2)butanoic acid is a labeled compound used in various scientific research applications. It is a derivative of 2-methylbutanoic acid, which is a branched-chain alkyl carboxylic acid. The labeling with carbon-13 isotopes at positions 3 and 4 makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl(3,4-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Grignard reaction, where 2-chlorobutane is reacted with carbon dioxide to form 2-methylbutanoic acid . The labeled version can be synthesized by using carbon-13 labeled carbon dioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The use of labeled carbon dioxide and other reagents ensures the incorporation of carbon-13 isotopes at the desired positions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl(3,4-13C2)butanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can form esters, amides, anhydrides, and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides and alcohols for esterification.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides, and chlorides.
Scientific Research Applications
2-Methyl(3,4-13C2)butanoic acid is used in various scientific research fields:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding metabolic processes by tracking the labeled carbon atoms.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the production of labeled compounds for research and development
Mechanism of Action
The mechanism of action of 2-methyl(3,4-13C2)butanoic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon atoms allow researchers to track the compound’s distribution and transformation in biological systems. It interacts with enzymes and other molecular targets involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanoic acid: The non-labeled version of the compound.
3-Methylbutanoic acid:
Butanoic acid: A straight-chain carboxylic acid without branching.
Uniqueness
2-Methyl(3,4-13C2)butanoic acid is unique due to its labeled carbon atoms, which make it valuable for tracing and studying metabolic pathways. The incorporation of carbon-13 isotopes provides a distinct advantage in research applications, allowing for precise tracking and analysis.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
2-methyl(3,4-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1 |
InChI Key |
WLAMNBDJUVNPJU-ZKDXJZICSA-N |
Isomeric SMILES |
CC([13CH2][13CH3])C(=O)O |
Canonical SMILES |
CCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















